molecular formula C25H30N6O3S B2385846 4-isobutyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1216648-96-2

4-isobutyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2385846
CAS RN: 1216648-96-2
M. Wt: 494.61
InChI Key: LMAAYXZXZPIRRS-UHFFFAOYSA-N
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Description

4-isobutyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C25H30N6O3S and its molecular weight is 494.61. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

This compound has been investigated for its antioxidant activity. A series of novel derivatives were synthesized and characterized using various spectroscopic techniques, including IR, ^1H NMR, and ^13C NMR. The presence of a prenyl chain in these compounds enhances their lipophilicity, which plays a crucial role in their radical scavenging activity. Notably, the compound “1-{5-Bromo-[1-(3-methylbut-2-enyl)-1H-indole-3-yl]methylidene}-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine” exhibited promising antioxidant properties .

Medicinal Chemistry

Thieno-triazolo-pyrimidine derivatives have been studied for various pharmacological activities. Given the compound’s intricate structure, it may exhibit interesting biological effects. Potential areas of investigation include antidiabetic, CNS depressant, antitumor, analgesic, and antifungal properties. Researchers could explore its interactions with specific receptors or enzymes .

Alternative to Traditional Ingredients

Interestingly, related compounds have been evaluated as alternatives to traditional ingredients in the fragrance industry. For instance, “3-(4-isobutyl-2-methylphenyl)propanal” (Nympheal) has been identified as a more performing and benign alternative to Lilial, offering a natural floral aldehydic odor . While not directly related, this highlights the potential of structurally similar compounds in various applications.

Synthetic Methodology

The synthesis of thiazole derivatives has a rich history, dating back to Hantzsch’s pioneering work in 1887. Researchers continue to develop novel methods for constructing thiazole rings. Investigating the synthesis of this compound could contribute to the field of synthetic methodology .

properties

IUPAC Name

12-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O3S/c1-17(2)16-30-24(33)23-20(9-14-35-23)31-21(26-27-25(30)31)7-8-22(32)29-12-10-28(11-13-29)18-5-4-6-19(15-18)34-3/h4-6,9,14-15,17H,7-8,10-13,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAAYXZXZPIRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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